molecular formula C14H12ClNO5 B8692057 3-[2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 870194-63-1

3-[2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No. B8692057
M. Wt: 309.70 g/mol
InChI Key: ZTNKWBDCXUGSNY-UHFFFAOYSA-N
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Patent
US07820705B2

Procedure details

3-(2-chloro-4-methoxycarbonylmethyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid tert-butyl ester 24 (1.0 g, 2.7 mmol) is dissolved in trifluoroacetic acid (20 mL) and stirred at room temperature for 4 hours. Then the solvent is evaporated and the remainder is dried on high vacuum to afford 3-(2-Chloro-4-methoxycarbonylmethyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid 25 as a white solid: 1H-NMR (400 MHz, CDCl3) δ=10.36 (s, 1H), 7.42 (s, 1H), 7.36 (d, J=7.8 Hz, 1H), 7.27 (dd, J=8.4 Hz, J=0.6 Hz, 1H), 3.74 (s, 3H), 3.68 (s, 2H), 2.78 (s, 3H). MS calculated for C14H13ClNO5 (M+H+) 310.0, found 310.3.
Name
3-(2-chloro-4-methoxycarbonylmethyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[C:9]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][C:21]([O:23][CH3:24])=[O:22])=[CH:16][C:15]=2[Cl:25])=[N:10][O:11][C:12]=1[CH3:13])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[Cl:25][C:15]1[CH:16]=[C:17]([CH2:20][C:21]([O:23][CH3:24])=[O:22])[CH:18]=[CH:19][C:14]=1[C:9]1[C:8]([C:6]([OH:7])=[O:5])=[C:12]([CH3:13])[O:11][N:10]=1

Inputs

Step One
Name
3-(2-chloro-4-methoxycarbonylmethyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C(=NOC1C)C1=C(C=C(C=C1)CC(=O)OC)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the remainder is dried on high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)CC(=O)OC)C1=NOC(=C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.